

Comparative Molecular Docking Scores for Daturaolone

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Compound Focus: Daturaolone

CAS No.: 41498-80-0

Cat. No.: S561763

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The table below summarizes the reported molecular docking scores for **Daturaolone** with various protein targets.

Molecular Target	PDB ID	Docking Software	Reported Binding Affinity / Docking Score	Primary Study / Context
Ecdysone Receptor (BtECR)	1Z5X	AutoDock 5.4	-12.29 kcal/mol [1]	Insecticidal activity [1]
Cyclooxygenase-1 (COX-1)	Homology Model	iGEMDOCK / AutoDock Vina	Significant interaction reported [2] [3]	Anti-inflammatory & antinociceptive activity [2]
Cyclooxygenase-2 (COX-2)	Homology Model	iGEMDOCK / AutoDock Vina	Significant interaction reported [2] [3]	Anti-inflammatory & antinociceptive activity [2]
Nuclear Factor Kappa B (NF-κB)	Not Specified	Not Specified	Docked (IC ₅₀ = 1.2 ± 0.8 µg/mL in vitro) [4]	Anti-inflammatory activity [4]

Molecular Target	PDB ID	Docking Software	Reported Binding Affinity / Docking Score	Primary Study / Context
5-Lipoxygenase (5-LOX)	Not Specified	Not Specified	Docked via H-bonding [4]	Anti-inflammatory activity [4]
Phospholipase A2 (PLA2)	Not Specified	Not Specified	Docked via H-bonding [4]	Anti-inflammatory activity [4]

Detailed Experimental Protocols and Context

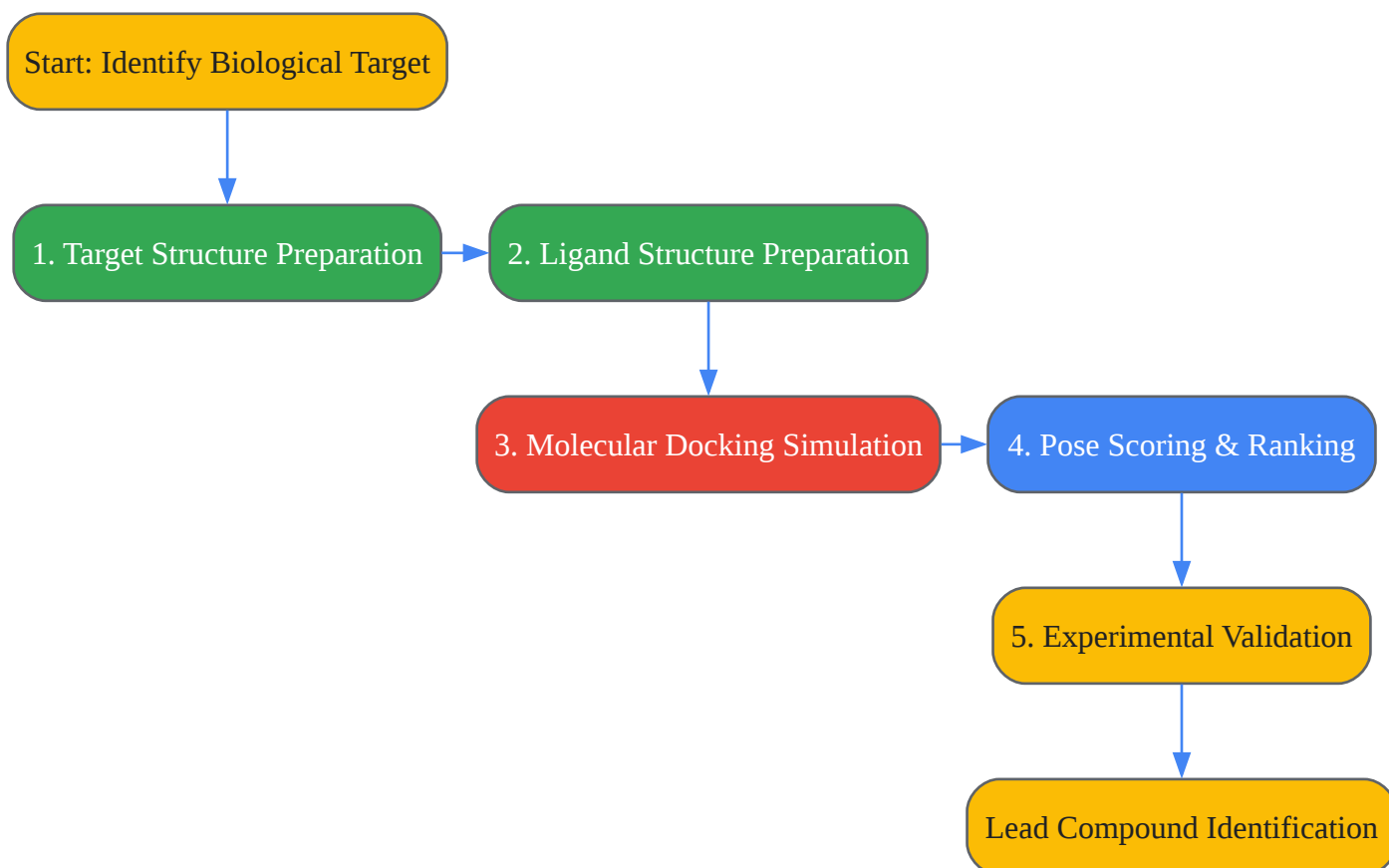
For a rigorous comparison, understanding the methodology behind the data is crucial. Here are the experimental details from the studies that reported docking analyses.

- **Study on Anti-inflammatory & Antinociceptive Activity (2016)**
 - **Protein Preparation:** 3D structures of **COX-1 and COX-2** were generated via **homology modeling** using MODELLER 9.12, as crystal structures were not used. Templates were selected via BLAST against the PDB. The models were refined and validated using Swiss PDB viewer, ProSA, and Procheck [2].
 - **Ligand Preparation:** The 2D structure of **Daturaolone** was drawn in ChemDraw, converted to 3D, and energy-minimized using Avogadro software [2].
 - **Docking Protocol:** Docking was performed using **iGEMDOCK v2.1**, which implements a generic evolutionary algorithm. **AutoDock Vina** was also used to support the findings. The docking procedure was calibrated using co-crystallized ligands [2].
 - **Biological Correlation:** The computational findings correlated with **potent in vivo anti-inflammatory and antinociceptive effects** in mouse models [2].
- **Study on Insecticidal Activity (2024)**
 - **Protein Preparation:** The crystal structure of the **ecdysone receptor from *Bemisia tabaci* (BtECR)** was obtained from the PDB (ID: **1Z5X**) [1].
 - **Ligand Preparation:** A library of 93 phytochemicals, including **Daturaolone**, was prepared for docking [1].
 - **Docking Protocol:** Docking was performed using **AutoDock 5.4** software. **Daturaolone** was ranked among the top five compounds based on binding affinity [1].

- **Validation:** The docking findings were further supported by **molecular dynamic simulations over 20 ns** [1].
- **Comprehensive Study on Anti-inflammatory Potential (2021)**
 - This study reported docking with **NF-κB, COX-2, 5-LOX, and PLA2** and provided **in vitro and in vivo validation** [4].
 - **In Vitro Inhibition:** The study reported an **IC₅₀ of 1.2 ± 0.8 µg/mL** for NF-κB inhibition and **4.51 ± 0.92 µg/mL** for nitric oxide production inhibition in RAW264.7 cells [4].
 - **In Vivo Efficacy:** **Daturaolone** significantly reduced paw edema and exhibited antinociceptive and antidepressant effects in mice, supporting its multi-target mechanism of action [4].

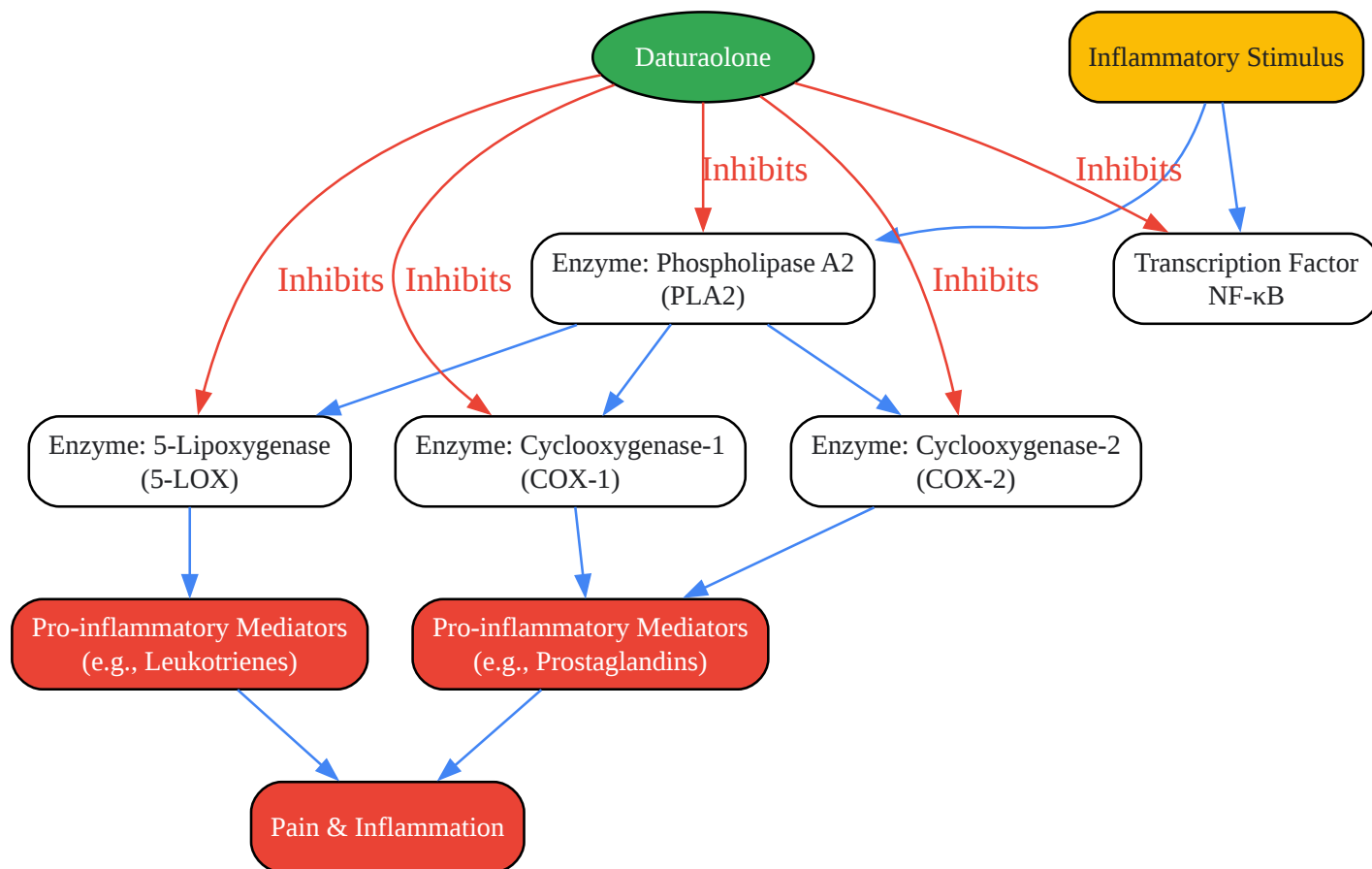
Research Implications and Workflow Visualizations

To help understand how these molecular docking experiments fit into the broader drug discovery process, the diagram below outlines a typical workflow.



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The following diagram illustrates the key inflammatory signaling pathways and molecular targets that **Daturaolone** interacts with, based on the research findings.



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Key Insights for Researchers

- **Promising Multi-Target Anti-Inflammatory Profile:** The collective data suggests **Daturaolone** is not a single-target agent but exhibits a **multi-target mechanism** against key pro-inflammatory enzymes and transcription factors [4] [2]. This polypharmacology is particularly valuable for managing complex inflammatory diseases.
- **Critical Need for Standardized Docking Studies:** The most significant limitation for a direct comparison is the **lack of standardized docking protocols**. The studies used different software, scoring functions, and protein structures (crystal vs. homology models). A definitive comparative guide would require a uniform, contemporary re-docking of **Daturaolone** and standard controls against all targets using the same software and crystal structures.

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References

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